2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

Fragment screening hits often lack structural validation, wasting months on synthetic optimization of false positives. This 6-substituted benzodioxane-pyrrolidine fragment is validated by 1.45 Å co-crystal structures with both PKA (PDB: 5N39) and endothiapepsin (PDB: 4Y41), providing experimentally confirmed binding poses for immediate structure-based design. • Dual-target crystallographic validation eliminates false-positive risk in fragment elaboration. • Defined 6-position substitution enables systematic α4β2 nAChR selectivity benchmarking against C(5) and C(7) analogs. • Available at ≥98% purity (HPLC/NMR verified) with room-temperature storage and global shipping.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 524674-08-6
Cat. No. B1587136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
CAS524674-08-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2
InChIKeyLSNPFVDQLTUQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Properties and Availability


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6) is a heterocyclic building block consisting of a pyrrolidine ring linked at the 6-position to a 1,4-benzodioxane scaffold [1]. Its molecular formula is C12H15NO2, with a molecular weight of 205.25 g/mol and a calculated XLogP3-AA of 1.5 [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98% as verified by HPLC, NMR, or GC . Its structure contains one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond, positioning it as a conformationally constrained fragment suitable for medicinal chemistry applications [1].

Fragment library Conformationally constrained heterocyclic building block for medicinal chemistry
SAR reference Unsubstituted 6-position scaffold for benzodioxane-pyrrolidine structure-activity studies
Structural biology Co-crystallized fragment hit with reported PKA and endothiapepsin binding modes

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Positional Isomer Specificity


The 6‑substituted benzodioxane-pyrrolidine scaffold occupies a distinct position in a broader family of α4β2 nicotinic acetylcholine receptor (nAChR) ligands [1]. Systematic studies of 2-(2-pyrrolidinyl)-1,4-benzodioxane derivatives demonstrate that the precise substitution pattern on the benzodioxane ring profoundly influences both receptor affinity and subtype selectivity [2][3]. For instance, substitution at the C(5) position confers significantly higher α4β2/α3β4 selectivity compared to decoration at C(7), while the presence of a hydrogen-bonding substituent at the 7‑position can dictate functional agonist versus antagonist profiles [2][3]. This evidence indicates that even structurally similar benzodioxane-pyrrolidine analogs cannot be assumed to be functionally interchangeable; the specific substitution pattern of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine places it in a unique chemical space within this class [1][4].

5-isomer C(5)-substituted analogs may exhibit distinct nAChR subtype selectivity; functional profile may not transfer to the 6-position parent scaffold
7-isomer C(7)-substituted derivatives can shift agonist/antagonist balance; stoichiometry-dependent activity may differ from the unsubstituted reference
Kinase probes Positional isomers lack reported co-crystal structures with PKA or endothiapepsin; structure-guided elaboration support may not be available

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Differentiation Evidence


6-Position Substitution Defines a Distinct Chemical Space

Among 2-(2-pyrrolidinyl)-1,4-benzodioxane analogs, the substitution pattern on the benzodioxane ring critically controls receptor selectivity. C(5)-substituted analogs achieve high α4β2/α3β4 selectivity ratios [1], while C(7)-substituted analogs exhibit a different functional profile [2]. The target compound, bearing no additional substitution at the 6-position, represents the unsubstituted parent scaffold and serves as a baseline reference for SAR studies [3]. Direct comparative data for the 6-substituted parent compound versus substituted analogs are not available, as published studies have focused on N-methylated and hydroxylated derivatives [1][2].

6-Position SAR context
Class-level inference
Parent 6-substituted scaffold is chemically distinct from C(5) and C(7) analogs
Baseline reference for positional SAR exploration
Published selectivity data focus on substituted derivatives; direct parent compound data not reported
Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

PKA Co-crystal Validation

The target compound has been co-crystallized with cAMP-dependent protein kinase A (PKA) from Chinese hamster, demonstrating a specific binding mode within the ATP-binding pocket [1][2]. The X-ray diffraction structure (PDB ID: 5N39) at 1.45 Å resolution reveals the ligand bound in a well-defined pose, validating its utility as a validated fragment hit for PKA [1]. In contrast, the 5-substituted positional isomer has not been reported in any PDB structure, and the broader class of 2-(2-pyrrolidinyl)-1,4-benzodioxanes has limited structural coverage in kinase targets [3].

PKA co-crystal validation
Cross-study comparable
1 PDB entry (5N39) at 1.45 Å resolution; 0 PDB entries for 5-isomer
Supports structure-guided fragment elaboration for kinase targets
Validated binding pose in ATP-binding pocket of PKA from Cricetulus griseus
Fragment-Based Drug Discovery Structural Biology Kinase Inhibitors

Endothiapepsin Co-crystal Confirms Broader Applicability

In addition to the PKA structure, the target compound has been co-crystallized with endothiapepsin, an aspartic protease model system frequently used in fragment-based drug discovery [1][2]. The PDB entry 4Y41 confirms the ligand's ability to engage a second, structurally unrelated protein target. This dual-target structural validation (PKA and endothiapepsin) is not reported for the 5-substituted isomer or other closely related benzodioxane-pyrrolidine fragments [2][3].

Endothiapepsin co-crystal
Cross-study comparable
2 distinct protein targets with co-crystal structures; positional isomers: 0 reported
Dual-target validation reduces false-positive risk in fragment campaigns
PDB 4Y41; endothiapepsin from Cryphonectria parasitica
Fragment Screening Aspartic Protease Structural Biology

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Research Applications


Fragment-Based Lead Discovery for PKA

Leverage the 1.45 Å resolution co-crystal structure (PDB: 5N39) to rationally design PKA inhibitors [1]. The experimentally validated binding pose provides direct guidance for structure-based optimization, reducing the synthetic effort required for hit-to-lead progression compared to starting from an unvalidated fragment.

SAR Studies of nAChR Ligands

Employ the compound as an unsubstituted reference scaffold to benchmark the effects of C(5) and C(7) substitution on α4β2 nAChR selectivity and functional activity [2][3]. This enables systematic SAR mapping that cannot be achieved with pre-functionalized analogs alone.

Dual-Target Fragment Elaboration Campaigns

Utilize the compound's validated binding to both PKA and endothiapepsin (PDB: 4Y41) to pursue parallel optimization tracks [1][4]. The dual structural validation mitigates the risk of target-specific false positives, offering a higher-confidence starting point for multi-target fragment elaboration.

Application
Selection Property
Validation Focus
Fragment-based PKA inhibitor design
High-resolution co-crystal structure available
Binding pose analysis and structure-based optimization
nAChR subtype SAR mapping
Unsubstituted 6-position reference scaffold
Subtype selectivity and functional activity benchmarking
Multi-target fragment elaboration
Dual-target structural validation (PKA, endothiapepsin)
Parallel optimization tracks with reduced false-positive risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.